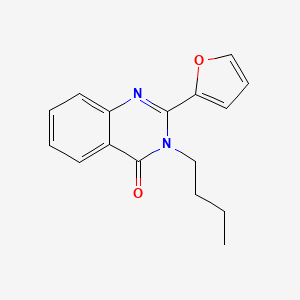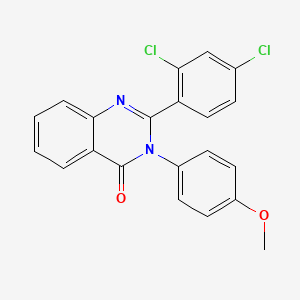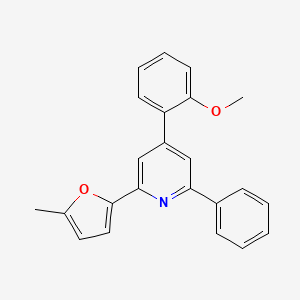![molecular formula C17H18N2O6S B10874546 (2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10874546.png)
(2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-METHOXY-4-{[2-MORPHOLINO-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound that features a thiazole ring, a morpholine ring, and a phenoxyacetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXY-4-{[2-MORPHOLINO-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, the introduction of the morpholine ring, and the final coupling with the phenoxyacetic acid moiety. Common reagents used in these reactions include thionyl chloride, morpholine, and various catalysts to facilitate the formation of the thiazole and morpholine rings.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2-(2-METHOXY-4-{[2-MORPHOLINO-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique biological activities.
科学的研究の応用
2-(2-METHOXY-4-{[2-MORPHOLINO-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-METHOXY-4-{[2-MORPHOLINO-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share the thiazole ring structure and exhibit similar biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself, have comparable solubility and bioavailability properties.
Phenoxyacetic Acid Derivatives: Compounds like phenoxyacetic acid and its derivatives are used in various applications, including herbicides and pharmaceuticals.
Uniqueness
What sets 2-(2-METHOXY-4-{[2-MORPHOLINO-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for scientific research.
特性
分子式 |
C17H18N2O6S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
2-[2-methoxy-4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H18N2O6S/c1-23-13-8-11(2-3-12(13)25-10-15(20)21)9-14-16(22)18-17(26-14)19-4-6-24-7-5-19/h2-3,8-9H,4-7,10H2,1H3,(H,20,21)/b14-9- |
InChIキー |
RCBHTFJJASXZJL-ZROIWOOFSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3)OCC(=O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B10874470.png)
![(4-bromophenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene](/img/structure/B10874478.png)
![7-(4-methoxyphenyl)-5,6-dimethyl-3-(2-methylpropyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874483.png)
![N-methyl-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10874486.png)
![7-benzyl-2-(4-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874509.png)
![2-(4-chlorophenoxy)-N-[3-cyano-4,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-2-yl]acetamide](/img/structure/B10874510.png)

![Benzamide, 2-[(4-methoxybenzoyl)amino]-N-[1-[[(4-methoxyphenyl)amino]carbonyl]-2-methylpropyl]-](/img/structure/B10874525.png)

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10874542.png)
![3,7-bis(2-furylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874547.png)

![2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B10874562.png)
![4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one](/img/structure/B10874572.png)
